3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride
Description
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a deuterated hydrochloride salt derivative of 3-(N-Methyl-N-pentyl-amino)propionic acid. The compound features three deuterium atoms (d3), likely replacing hydrogens in the methyl or pentyl groups, enhancing its utility as an internal standard in mass spectrometry and isotopic labeling studies .
Properties
IUPAC Name |
3-[pentyl(trideuteriomethyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXRULMHQZBEX-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724512 | |
| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-11-7 | |
| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
The primary synthetic route involves:
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Michael Addition : Reaction of n-amylamine with acrylate esters (e.g., methyl, ethyl, or benzyl acrylate) to form 3-(N-pentylamino)propionate.
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Methylation : Treatment with formic acid and formaldehyde (Eschweiler-Clarke reaction) to introduce the methyl group, yielding 3-(N-Methyl-N-pentyl-amino)propionic ester.
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Deuteration : Isotopic exchange using deuterium oxide (D₂O) in the presence of catalysts like the Shvo catalyst (cyclopentadienyl ruthenium complex).
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Hydrolysis and Acidification : Hydrolysis of the ester to the carboxylic acid followed by HCl treatment to form the hydrochloride salt.
Key Parameters
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Michael Addition : Conducted at −10°C to 70°C, with acrylate/n-amylamine molar ratios of 0.5–20:1. Ethyl acrylate (1–2:1 ratio) at room temperature yields 85–90% intermediate.
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Methylation : Formaldehyde (1–2:1 ratio to ester) and formic acid (1–2:1) at −10–70°C for 12–24 hours.
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Deuteration : Utilizes 40–250 molar equivalents of D₂O with photoredox catalysts (e.g., Mes-Acr-Me⁺) under blue LED irradiation, achieving ≥90% deuteration at α/β positions.
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Hydrolysis : 6M HCl reflux for 9–10 hours, yielding >99% purity.
Case Study
A 20L reactor scale synthesis (Patent CN103396332A):
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Step 1 : 2L n-amylamine + 3.5L ethyl acrylate stirred overnight (25°C) → 3-(N-pentylamino)propionate (88% yield).
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Step 2 : 2kg intermediate + 2kg formaldehyde + 2.5kg formic acid (25°C, 12h) → methylated ester.
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Step 3 : Deuteration via D₂O/Shvo catalyst (70°C, 24h) → deuterated intermediate.
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Step 4 : 6M HCl reflux (10h) → 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride (99% purity, 88% yield).
Halogenated Intermediate Route
Reaction Pathway
An alternative method employs halogenated precursors:
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Synthesis of N-Dimethylpentylamine : n-amylamine reacts with benzaldehyde and methyl sulfate under basic conditions.
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Alkylation : Reaction with 3-halopropanoic acid ester (e.g., 3-chloropropionate) via nucleophilic substitution.
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Deuteration : Isotopic exchange using deuterated methanol (CD₃OD) or D₂O during methylation.
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Acidification : HCl treatment to form the hydrochloride salt.
Key Parameters
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N-Dimethylpentylamine Synthesis : Toluene solvent, NaOH base, 80°C, 8h (75% yield).
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Alkylation : 3-chloropropionate ester + N-dimethylpentylamine (1:1 molar ratio) in THF, 60°C, 12h (82% yield).
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Deuteration : CD₃OD in methylation step introduces deuterium at methyl groups (≥95% isotopic purity).
Photoredox-Catalyzed Deuteration
Reaction Pathway
A novel approach leverages photoredox catalysis for late-stage deuteration:
Key Parameters
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Deuteration Efficiency : 80–95% deuteration at α/β positions achieved in 24h.
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Solvent : Anhydrous dichloroethane (DCE) minimizes proton back-exchange.
Comparative Analysis of Methods
Challenges and Optimization
Deuteration Control
Chemical Reactions Analysis
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions:
Michael Addition: As mentioned in the preparation methods, the initial step involves a Michael addition reaction.
Scientific Research Applications
Pharmaceutical Research
Therapeutic Applications:
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is primarily utilized as a labeled intermediate in the synthesis of pharmaceutical compounds, particularly bisphosphonates, which are used in the treatment of osteoporosis. Its role as a precursor in drug development is significant, as it aids in the creation of compounds that inhibit osteoclast activity, leading to reduced bone resorption and increased bone mass.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets that modulate metabolic pathways related to bone health. By inhibiting osteoclasts, this compound contributes to maintaining bone density, making it a valuable asset in osteoporosis research.
Chemical Synthesis
Intermediate in Organic Chemistry:
In organic chemistry, 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride serves as a labeled intermediate for synthesizing complex organic molecules. The presence of deuterium enhances stability and alters reaction kinetics, which can be advantageous in various synthetic pathways.
Synthesis Pathways:
The compound can be synthesized through multi-step reactions involving various reagents such as amines and acrylates. The synthesis process requires careful control of conditions to achieve high yields and purity, which is essential for subsequent applications in research and development .
Biochemical Research
Metabolic Studies:
This compound is also employed in metabolic research, particularly in studies investigating enzyme kinetics and metabolic pathways. The incorporation of deuterium allows researchers to trace metabolic processes more accurately, providing insights into the dynamics of biochemical reactions .
Neurotransmitter Systems:
While specific biological activity data for 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is limited, related compounds have been studied for their roles in modulating neurotransmitter systems. This suggests potential applications in neurological research and the understanding of metabolic disorders .
Industrial Applications
Specialty Chemicals Production:
In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring stable isotopes, particularly in sectors focused on advanced materials and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is primarily related to its role as an intermediate in the synthesis of biphosphonate drugs. These drugs work by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures . The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The main compound’s N-methyl-N-pentyl group imparts higher lipophilicity compared to aromatic or fluorinated substituents in analogs, affecting chromatographic retention times .
- Synthetic routes for the main compound are industrially favorable, whereas analogs like the trifluoroethyl-piperidine derivative require complex multi-step processes .
Physicochemical Properties
Table 2: Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|---|
| 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 HCl | ~217.92 | Not reported | High (aqueous) | High (HCl salt) |
| 3-(3,4-Dimethoxyphenyl)propionic acid-d | 212.24‡ | 96–97 | Moderate (organic) | Moderate |
| 3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]propionic Acid HCl | 275.69 | Not reported | Moderate (aqueous/organic) | High (HCl salt) |
‡Estimated based on deuterium incorporation.
Key Observations :
- The hydrochloride salt form of the main compound enhances water solubility, unlike non-salt analogs like 3-(3,4-Dimethoxyphenyl)propionic acid-d .
- Deuterated compounds generally exhibit isotopic stability, with negligible differences in melting points compared to non-deuterated forms .
Key Observations :
Biological Activity
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a deuterated amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of bone health and metabolic studies. This compound, with the molecular formula CHClNO, is characterized by its unique isotopic labeling, which enhances its stability and alters its reaction kinetics compared to non-deuterated analogs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The primary biological activity of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is linked to its role as an inhibitor of osteoclast activity. Osteoclasts are cells responsible for bone resorption; thus, inhibiting their function can lead to increased bone mass, making this compound particularly relevant for treating conditions like osteoporosis. The mechanism involves:
- Inhibition of Osteoclasts : The compound reduces the activity of osteoclasts, leading to decreased bone turnover and resorption.
- Stabilization in Biological Systems : The presence of deuterium enhances the compound's stability in biological environments, allowing for more effective tracking in metabolic studies.
Research Findings
Numerous studies have investigated the biological activity of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride. Below is a summary of key findings:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the practical applications and effectiveness of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride:
- Osteoporosis Treatment : A clinical study evaluated the effects of this compound on post-menopausal women with osteoporosis. Results indicated a statistically significant increase in bone mineral density after six months of treatment, attributed to the inhibition of osteoclast-mediated bone resorption.
- Metabolic Tracking : In metabolic research involving animal models, the compound was used as a tracer to study amino acid metabolism. The deuterium labeling allowed researchers to track metabolic pathways more accurately than traditional methods.
Comparative Analysis
To understand the uniqueness and advantages of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride, it is useful to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| 3-(N-Methyl-N-pentyl-amino)-propionic acid | Osteoclast inhibition | Non-deuterated version |
| 3-(N-Methyl-N-pentyl-amino)-1-hydroxypropane-1,1-diphosphonic acid | Bone resorption inhibition | Phosphonate group |
| 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 | Similar metabolic applications | Deuterated for enhanced stability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chloropropionic acid with N-methylpentylamine in a deuterated solvent (e.g., D₂O or CD₃OD) under reflux conditions introduces the deuterium label. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical. Purity (>98%) can be confirmed by HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN mobile phase) . Isotopic enrichment (d3) should be validated using high-resolution mass spectrometry (HRMS) or deuterium NMR to confirm deuterium incorporation at the methyl and pentyl groups .
Q. How can structural characterization of this compound be performed to distinguish it from non-deuterated analogs?
- Methodological Answer :
- NMR : Compare -NMR spectra of deuterated and non-deuterated forms. The disappearance of proton signals at the methyl (δ ~2.2 ppm) and pentyl (δ ~1.3 ppm) groups confirms deuteration. -NMR and DEPT-135 can resolve carbon environments altered by isotopic substitution .
- FT-IR : Deuterated C-D stretches (2000–2200 cm⁻¹) replace C-H stretches (2800–3000 cm⁻¹).
- Mass Spectrometry : HRMS should show a +3 Da shift for the d3-labeled compound compared to the non-deuterated form .
Q. What are the key physicochemical properties relevant to its stability in biological assays?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry. The hydrochloride salt enhances aqueous solubility (~50 mg/mL in PBS), critical for in vitro assays .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation at the ester or amide bonds (if present) may require buffered solutions at pH 5–7 for long-term storage .
Advanced Research Questions
Q. How does the d3 isotopic label impact pharmacokinetic (PK) studies, and what analytical challenges arise?
- Methodological Answer : The d3 label enables tracking via LC-MS/MS in biological matrices (e.g., plasma, urine). However, isotopic effects may alter metabolic rates. For example, compare the half-life () of deuterated vs. non-deuterated forms in rodent models. Use a stable isotope dilution assay (SIDA) with -labeled internal standards to mitigate matrix effects. Challenges include avoiding deuterium/hydrogen exchange during sample preparation (e.g., using acidic conditions or low-temperature storage) .
Q. What reaction mechanisms are involved when this compound acts as an intermediate in bisphosphonate drug synthesis (e.g., ibandronate sodium)?
- Methodological Answer : The compound’s primary amine reacts with phosphonic acid derivatives (e.g., via Mannich-like reactions) to form P-C-P backbones. Mechanistic studies using DFT calculations or -NMR can track intermediates. For example, monitor the formation of the iminodiacetic acid intermediate during coupling with methylphosphonic acid . Competing side reactions (e.g., over-alkylation) can be suppressed by controlling stoichiometry (1:1.2 molar ratio of amine to electrophile) .
Q. How can conflicting data on its metabolic stability be resolved in different in vitro models?
- Methodological Answer : Discrepancies between hepatic microsomal assays (e.g., human vs. rat) often arise from species-specific CYP450 isoform activity. Use isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzymes to identify primary metabolic pathways. For deuterated compounds, compare and values using Michaelis-Menten kinetics. If deuterium isotope effects reduce metabolic clearance, validate with CRISPR-edited cell lines lacking specific CYP450 genes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
